molecular formula C24H23N3O4S B2982981 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 900002-76-8

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2982981
CAS No.: 900002-76-8
M. Wt: 449.53
InChI Key: WCODWDSMUHVROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-15-8-10-16(11-9-15)25-20(28)14-32-24-26-21-18-6-2-3-7-19(18)31-22(21)23(29)27(24)13-17-5-4-12-30-17/h2-3,6-11,17H,4-5,12-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCODWDSMUHVROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological implications.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 430.54 g/mol
CAS Number 900002-78-0
Density 1.46 g/cm³ (predicted)
Boiling Point 503.1 °C (predicted)

Synthesis

The synthesis of this compound involves multi-step organic reactions, including the formation of the benzofuro-pyrimidine structure, which is achieved through cyclization reactions using tetrahydrofuran derivatives as precursors. The synthetic route typically includes:

  • Formation of the benzofuro-pyrimidine core : This is done through a series of condensation reactions.
  • Thioacetic acid derivatization : Introducing the thio group enhances the biological activity.
  • Acetamide formation : The final step involves acetamide formation to yield the target compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Recent studies have demonstrated that derivatives of benzofuro-pyrimidines possess significant antitumor properties. For instance, molecular docking studies suggest that these compounds can effectively bind to DNA topoisomerase II, an essential enzyme for DNA replication and repair, indicating potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO are crucial in treating depression and anxiety disorders. Preliminary data suggest that this compound may exhibit MAO-inhibitory activity.
  • Cholinesterase (ChE) : Compounds with ChE inhibitory activity are valuable in treating Alzheimer's disease. The biological activity against ChE has been noted in similar compounds, warranting further investigation into this specific derivative.

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity against various pathogens. The presence of the thio group in this molecule may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains.

Case Studies

  • Antitumor Efficacy : A study involving the evaluation of similar benzofuro-pyrimidine derivatives indicated a significant reduction in tumor cell proliferation in vitro, suggesting a mechanism involving apoptosis induction .
  • Enzyme Activity Assays : In vitro assays have demonstrated that modifications to the pyrimidine ring can alter enzyme inhibition potency, highlighting the importance of structural optimization in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.